BENGHE Foundational & Exploratory

Check Availability & Pricing

Introduction: The Architectural Significance of 2-
Phenyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-Phenyl-1H-imidazole-4-
Compound Name:
carbaldehyde

Cat. No.: B1587446

2-Phenyl-1H-imidazole-4-carbaldehyde (CAS No: 68282-47-3) is an aromatic heterocyclic
compound featuring a central imidazole ring substituted with a phenyl group at the 2-position
and a formyl (carbaldehyde) group at the 4-position. This specific arrangement of functional
groups imparts a uniqgue combination of electronic properties, steric features, and chemical
reactivity, making it a highly valuable and versatile building block in synthetic chemistry.

The imidazole core is a ubiquitous motif in biologically active molecules, including the essential
amino acid histidine and purines, highlighting its inherent biocompatibility and ability to engage
in crucial biological interactions. The addition of a phenyl ring introduces lipophilicity and
potential for t-1t stacking interactions, while the aldehyde function serves as a reactive handle
for extensive synthetic diversification. Consequently, this molecule is a frequent starting point
for the development of compounds with a wide spectrum of therapeutic activities, including
anticancer, antifungal, anti-inflammatory, and antimicrobial properties.

Molecular Structure and Physicochemical
Properties

The structural integrity of 2-Phenyl-1H-imidazole-4-carbaldehyde is the foundation of its
chemical behavior. The molecule consists of a planar five-membered imidazole ring linked to a
phenyl group and a carbaldehyde group. An important structural feature of the 1H-imidazole
ring is the existence of two equivalent tautomeric forms due to the migration of the proton
between the two nitrogen atoms.
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Physicochemical Data Summary

All quantitative data for the molecule are summarized in the table below for ease of reference.

Property Value Reference

2-phenyl-1H-imidazole-4-

IUPAC Name
carbaldehyde
CAS Number 68282-47-3
Molecular Formula C10HsN20
Molecular Weight 172.18 g/mol
Appearance White to light yellow solid
Melting Point 167-169 °C
Boiling Point 418.9 £ 18.0 °C (Predicted)
C1=CC=C(C=C1)C2=NC=C(N
SMILES
2)C=0
InChl=1S/C10H8N20/c13-7-9-
InChl 6-11-10(12-9)8-4-2-1-3-5-8/h1-

7H,(H,11,12)

Synthesis Methodologies: Constructing the Core
Scaffold

The synthesis of 2,4-disubstituted imidazoles like the title compound can be approached
through several established organic chemistry reactions. The most logical and industrially
relevant strategies involve the initial construction of the 2-phenylimidazole core followed by
formylation, or a multicomponent reaction that assembles the entire substituted ring in a single
step.

Strategy 1: The Debus-Radziszewski Imidazole
Synthesis
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A classical and highly effective method for creating trisubstituted imidazoles is the Debus-
Radziszewski synthesis. This multicomponent reaction condenses a 1,2-dicarbonyl compound,
an aldehyde, and ammonia. To specifically target 2-Phenyl-1H-imidazole-4-carbaldehyde, a
protected glyoxal derivative would be required to later reveal the aldehyde functionality, making
this a multi-step but reliable approach. A generalized scheme is presented below.

1,2-Dicarbonyl
(e.g., Glyoxal)

Aldehyde Condensation . ,
(e.g., Benzaldehyde) Substituted Imidazole

Ammonia (2 equiv.)

Click to download full resolution via product page

Caption: Generalized Debus-Radziszewski Imidazole Synthesis.

Strategy 2: Formylation via the Vilsmeier-Haack
Reaction

A more direct and widely used method for introducing a formyl group onto an electron-rich
heterocyclic ring is the Vilsmeier-Haack reaction. This approach would begin with the synthesis
of 2-phenylimidazole, which is then subjected to the Vilsmeier reagent (formed from
phosphorus oxychloride and dimethylformamide) to install the carbaldehyde group at the C4
position. The high reactivity of the imidazole ring makes it an excellent substrate for this type of
electrophilic substitution.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1587446?utm_src=pdf-body
https://www.benchchem.com/product/b1587446?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Vilsmeier Reagent Formation
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Caption: Vilsmeier-Haack formylation of 2-phenylimidazole.

Experimental Protocol: Synthesis of 2-Phenyl-1H-
imidazole-4-carbaldehyde

This protocol is a representative procedure based on the Vilsmeier-Haack formylation of 2-
phenylimidazole.

Step 1: Synthesis of 2-Phenylimidazole
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 In a round-bottom flask, combine benzaldehyde (1 eq.), glyoxal (40% in water, 1 eq.), and
ammonium acetate (3-4 eq.) in glacial acetic acid.

o Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold
water.

o Neutralize the solution with a saturated sodium bicarbonate solution until effervescence

ceases.

o Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield
crude 2-phenylimidazole. Recrystallize from an appropriate solvent system (e.g.,
ethanol/water) if necessary.

Step 2: Vilsmeier-Haack Formylation

 In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool
dimethylformamide (DMF, 5 eq.) to O °C in an ice bath.

e Add phosphorus oxychloride (POCIs, 1.5 eq.) dropwise to the DMF with vigorous stirring,
maintaining the temperature below 5 °C. The formation of the solid Vilsmeier reagent will be
observed.

 After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

e Add a solution of 2-phenylimidazole (1 eq.), synthesized in Step 1, in DMF dropwise to the
Vilsmeier reagent suspension.

o After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C for 3-5
hours. Monitor the reaction by TLC.

o Cool the mixture to room temperature and carefully pour it onto crushed ice.

» Basify the solution to pH 9-10 with a cold aqueous sodium hydroxide solution (e.g., 2M
NaOH).
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» The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash
thoroughly with water until the filtrate is neutral, and dry under vacuum.

» Purify the crude product by column chromatography (Silica gel, using a hexane/ethyl acetate
gradient) or recrystallization to obtain pure 2-Phenyl-1H-imidazole-4-carbaldehyde.

Spectroscopic Characterization

The structural elucidation of 2-Phenyl-1H-imidazole-4-carbaldehyde is confirmed through a
combination of standard spectroscopic techniques. The expected spectral data are
summarized below, based on the known effects of its constituent functional groups.
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Technique Expected Features

- Aldehyde Proton (CHO): A distinct singlet in
the downfield region, typically & 9.5-10.5 ppm. -
Imidazole Ring Protons: Two singlets or
doublets in the aromatic region (& 7.0-8.5 ppm),
1H NMR one for the C5-H and one for the N-H (which
may be broad and exchangeable with D20). -
Phenyl Ring Protons: Multiplets in the aromatic
region (6 7.2-8.0 ppm), corresponding to the

ortho, meta, and para protons.

- Carbonyl Carbon (CHO): A characteristic peak
in the highly deshielded region, & 185-195 ppm.
- Imidazole Ring Carbons: Peaks in the aromatic
13C NMR region (6 115-150 ppm). The C2 carbon
attached to the phenyl group will be distinct from
C4 and C5. - Phenyl Ring Carbons: Multiple
signals in the aromatic region (6 120-140 ppm).

- N-H Stretch: A broad absorption band around
3100-3300 cm™1. - C=0 Stretch (Aldehyde): A
IR Spectroscopy strong, sharp absorption band around 1680-
1700 cm~1. - C=N and C=C Stretches: Medium
to strong absorptions in the 1450-1620 cm™1

region.

- Molecular lon (M™*): A prominent peak at m/z
Mass Spectrometry corresponding to the molecular weight of the
compound (172.18).

Note: Actual chemical shifts and absorption frequencies can vary based on the solvent and
experimental conditions.

Reactivity and Applications in Drug Development

The utility of 2-Phenyl-1H-imidazole-4-carbaldehyde as a synthetic intermediate stems from
the reactivity of its aldehyde group and the imidazole ring.
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Key Reactions:

» Reductive Amination: The aldehyde can be converted into various amines, providing access
to a wide array of substituted side chains.

o Wittig Reaction: Allows for the formation of C=C double bonds, extending the carbon
skeleton.

o Condensation Reactions: Can react with active methylene compounds or amines to form
Schiff bases, oximes, hydrazones, and other derivatives, which are often biologically active
themselves.

o N-Alkylation/Arylation: The N-H of the imidazole ring can be substituted, allowing for
modulation of the compound's steric and electronic properties.

This chemical versatility enables its use as a core scaffold in the synthesis of more complex
molecules with targeted biological activities.
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Caption: Synthetic workflow for drug candidate development.

Safety and Handling

As a laboratory chemical, 2-Phenyl-1H-imidazole-4-carbaldehyde must be handled with
appropriate precautions.

e Hazards: The compound is known to cause skin irritation (H315), serious eye irritation
(H319), and may cause respiratory irritation (H335). Thorough toxicological properties have
not been fully investigated.

o Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, safety glasses
with side-shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an
inert atmosphere (e.g., nitrogen or argon). The compound may be hygroscopic.

o Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and
acid anhydrides.

Conclusion

2-Phenyl-1H-imidazole-4-carbaldehyde is a molecule of fundamental importance in modern
synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and versatile
reactivity make it an invaluable platform for the design and discovery of new chemical entities.
Understanding its core properties, as detailed in this guide, empowers researchers to fully
leverage its potential in developing next-generation therapeutics and functional materials.

 To cite this document: BenchChem. [Introduction: The Architectural Significance of 2-Phenyl-
1H-imidazole-4-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587446#molecular-structure-of-2-phenyl-1h-
imidazole-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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